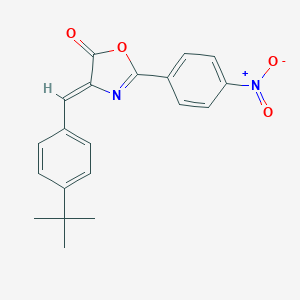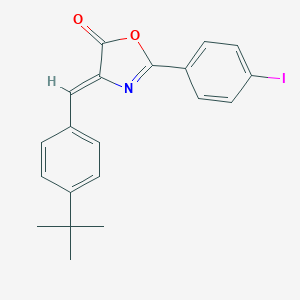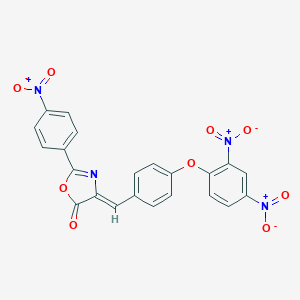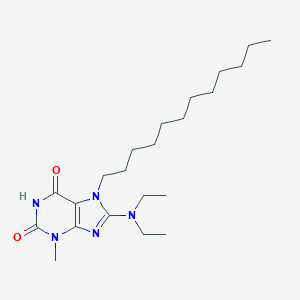
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as DDAVP, is a synthetic analogue of the hormone vasopressin. It has been extensively studied for its potential applications in various scientific research fields, including medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Ionization and Methylation of Purine Derivatives
Purine-6,8-diones, classified into three categories based on their substituents, undergo various reactions including ionization and methylation. Methylation reactions vary with the substituent's steric hindrance, affecting the compounds' reactivity and potential applications in synthesizing novel derivatives with specific properties (Rahat, Bergmann, & Tamir, 1974).
Antitumor Activity and Vascular Relaxing Effects
Research on novel heterocycles like purino[7,8-g]-6-azapteridines has demonstrated their synthesis and biological activities, including antitumor activities and vascular relaxing effects, highlighting the therapeutic potential of purine derivatives in medical research (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Cardiovascular Activity of Purine Derivatives
Studies on 8-alkylamino purine derivatives have shown significant electrocardiographic, antiarrhythmic, and hypotensive activities, providing insights into their potential for developing new cardiovascular drugs (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Synthesis and Biological Activities
The synthesis of new purine derivatives, such as 1,3,8-trisubstituted purine-2,6-diones, showcases the methods for designing compounds with potential biological activities. Such studies contribute to the understanding of the structural requirements for biological activity and the development of novel therapeutic agents (Hayallah & Famulok, 2007).
Unusual Reaction Products in Purine Derivatives Synthesis
Research has also highlighted unexpected outcomes in the synthesis of purine derivatives, such as the formation of unusual reaction products during the interaction of 8-bromo-substituted purine diones with trisamine. These findings open up new avenues for chemical synthesis and the exploration of novel compounds (Khaliullin & Shabalina, 2020).
Propriétés
IUPAC Name |
8-(diethylamino)-7-dodecyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O2/c1-5-8-9-10-11-12-13-14-15-16-17-27-18-19(23-21(27)26(6-2)7-3)25(4)22(29)24-20(18)28/h5-17H2,1-4H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXQAZVLRHJSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Iodo-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide](/img/structure/B401516.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B401517.png)
![2-iodo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401519.png)
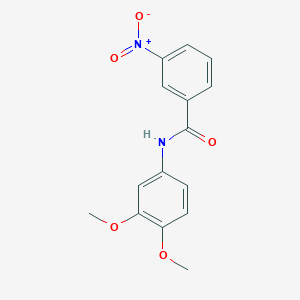
![N-[2-(4-Ethyl-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B401521.png)
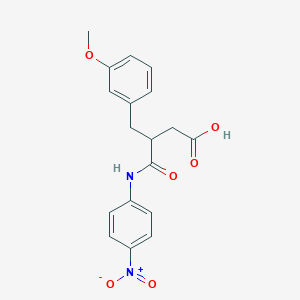
![N-[2-(4-tert-Butyl-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B401525.png)
![N-{(E)-[5-(4-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B401527.png)
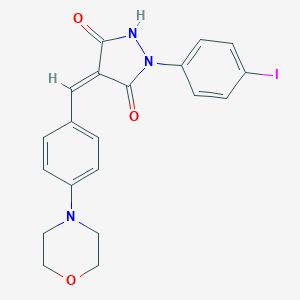
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B401532.png)

